Taltirelin hydrate

描述

Taltirelin hydrate, marketed under the tradename Ceredist, is a synthetic analog of thyrotropin-releasing hormone. This compound mimics the physiological actions of thyrotropin-releasing hormone but with a significantly longer half-life and duration of effects. This compound is primarily researched for its neuroprotective, nootropic, and analgesic properties, making it a promising candidate for treating neurodegenerative disorders such as spinocerebellar ataxia and spinal muscular atrophy .

准备方法

The synthesis of taltirelin hydrate involves several steps, starting with the preparation of the core structure, followed by the addition of functional groups to achieve the desired pharmacological properties. The synthetic route typically includes:

Formation of the core structure: This involves the synthesis of the pyrrolidine and imidazole rings.

Functional group addition: The core structure is then modified by adding functional groups such as carbamoyl and histidyl groups.

Hydration: The final step involves the hydration of the compound to form this compound.

Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions. The process often involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

化学反应分析

Taltirelin hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered pharmacological properties .

科学研究应用

Neuroprotective Effects in Neurological Disorders

Mechanisms of Action:

Taltirelin hydrate has been shown to exert neuroprotective effects through various mechanisms. A study demonstrated that it inhibits monoamine oxidase-B activity, reduces oxidative stress, and prevents apoptosis in dopaminergic neurons. In vitro experiments revealed that Taltirelin reduced the generation of reactive oxygen species and improved cell viability in neuronal models exposed to neurotoxins like MPP+ and rotenone .

Parkinson's Disease:

In animal models of Parkinson's disease, Taltirelin significantly improved locomotor function and preserved dopaminergic neurons in the substantia nigra. It also downregulated levels of phosphorylated tau and α-synuclein, indicating its potential as a protective treatment against neurodegeneration associated with Parkinson's disease .

Spinocerebellar Degeneration:

A clinical study assessed the efficacy of Taltirelin in patients with spinocerebellar degeneration. Patients receiving Taltirelin showed significant improvements in ataxia scores compared to controls after 24 weeks of treatment. Notably, improvements were observed in specific areas such as stance and speech disturbance, suggesting its utility in managing hereditary ataxias .

Enhancing Dopamine Release

This compound enhances dopamine release in the brain, which is crucial for various functions including mood regulation and motor control. In a microdialysis study, Taltirelin administration resulted in increased extracellular levels of dopamine and its metabolites in rat brain regions such as the nucleus accumbens and corpus striatum . This effect was found to be significantly stronger and longer-lasting than that of natural thyrotropin-releasing hormone.

Pain Management

Analgesic Properties:

Research indicates that Taltirelin exhibits antinociceptive effects against both thermal and mechanical stimuli. It activates descending noradrenergic and serotonergic pain inhibitory systems, demonstrating potential as a pain management agent comparable to morphine in efficacy . These findings support further exploration into Taltirelin's role in treating chronic pain conditions.

Motor Function Improvement

Respiratory Muscle Activation:

Taltirelin has been shown to increase tongue motor activity across different sleep-wake states. This property may have implications for treating obstructive sleep apnea by enhancing respiratory muscle function during sleep . The sustained activation of hypoglossal motoneurons by Taltirelin suggests its potential as a therapeutic agent for respiratory-related disorders.

Summary Table of Applications

作用机制

Taltirelin hydrate exerts its effects by mimicking the action of endogenous thyrotropin-releasing hormone. Upon administration, it binds to thyrotropin-releasing hormone receptors in the central nervous system, activating intracellular signaling pathways involving phosphoinositide and adenylate cyclase systems. This activation leads to the release of thyroid-stimulating hormone, which stimulates the thyroid gland to secrete thyroid hormones. Additionally, this compound enhances the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, contributing to its neuroprotective and cognitive-enhancing effects. It also promotes the synthesis of nerve growth factors and inhibits apoptotic pathways, aiding in neuronal repair and regeneration .

相似化合物的比较

Taltirelin hydrate is unique among thyrotropin-releasing hormone analogs due to its longer half-life and duration of effects. Similar compounds include:

Thyrotropin-releasing hormone: The natural hormone with a shorter half-life and duration of effects.

MeTRH (methylated thyrotropin-releasing hormone): A synthetic analog with lower efficacy compared to this compound.

This compound stands out due to its higher intrinsic efficacy in stimulating second messenger generation and its ability to mediate central nervous system effects more effectively than other analogs .

生物活性

Taltirelin hydrate (TA-0910) is a synthetic analog of thyrotropin-releasing hormone (TRH), primarily developed for therapeutic applications in neurological disorders. It has gained attention for its enhanced biological activity compared to TRH, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.

Binding and Signaling Properties

Taltirelin acts as a superagonist at the human TRH receptor (TRH-R), demonstrating higher intrinsic efficacy than TRH itself. While it exhibits lower binding affinity, its ability to stimulate signaling pathways is significantly enhanced. Studies have shown that Taltirelin can activate the inositol-1,4,5-trisphosphate/calcium pathway more effectively than TRH, which may explain its superior CNS effects .

Dopaminergic Activity

Research indicates that Taltirelin significantly influences the dopaminergic system. In animal models, it has been shown to increase extracellular dopamine levels and its metabolites in key brain regions such as the nucleus accumbens and corpus striatum. This effect is notably stronger and longer-lasting than that observed with TRH .

Neuroprotective Effects

Taltirelin exhibits neuroprotective properties by inhibiting monoamine oxidase-B (MAO-B), reducing oxidative stress, and preventing neuronal apoptosis. In vitro studies have demonstrated that Taltirelin can protect dopaminergic neurons from toxic insults, thereby preserving motor function in models of Parkinson's disease .

Efficacy in Spinocerebellar Degeneration

A recent clinical trial assessed the efficacy of this compound in patients with spinocerebellar degeneration (SCD). The study involved 149 participants who received either Taltirelin or a placebo. Results indicated a significant improvement in ataxia symptoms as measured by the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) after 24 weeks .

| Outcome Measure | Taltirelin Group | Control Group | p-value |

|---|---|---|---|

| K-SARA Score Change | -0.51 ± 2.79 | 0.36 ± 2.62 | 0.0321 |

| Stance Subscore | -0.04 ± 0.89 | 0.23 ± 0.79 | 0.0270 |

| Speech Disturbance | -0.07 ± 0.74 | 0.18 ± 0.67 | 0.0130 |

Impact on Parkinson's Disease

In preclinical studies using hemi-Parkinsonian rat models, Taltirelin administration improved locomotor function without inducing dyskinesia, a common side effect associated with dopaminergic therapies . The drug's mechanism involves enhancing dopamine release through modulation of various transporters and enzymes related to dopamine synthesis and degradation.

Effects on Speech and Motor Function

Clinical evaluations in patients with Machado-Joseph disease showed improvements in speech parameters following Taltirelin treatment over four weeks, indicating its potential utility in managing speech disturbances associated with ataxia .

属性

CAS 编号 |

201677-75-0 |

|---|---|

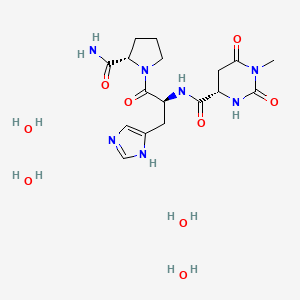

分子式 |

C17H25N7O6 |

分子量 |

423.4 g/mol |

IUPAC 名称 |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate |

InChI |

InChI=1S/C17H23N7O5.H2O/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H2/t10-,11-,12-;/m0./s1 |

InChI 键 |

UZSOBHRAPVONGN-LFELFHSZSA-N |

SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O |

手性 SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O |

规范 SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O |

Key on ui other cas no. |

201677-75-0 |

同义词 |

(1-methyl-4,5-dihydroorotyl)-histidyl-prolinamide TA 0910 TA-0910 taltirelin hydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。